Isotopic Purity ≥99% Enables High-Fidelity Quantification at Low pg/mL Concentrations
The analytical utility of a deuterated internal standard is directly proportional to its isotopic purity; high isotopic purity minimizes the contribution of unlabeled material to the analyte signal, ensuring accurate quantification at trace levels [1]. 15-Keto Limaprost-d3 is specified to have a deuterated form purity of ≥99%, a critical quality attribute that distinguishes it from lower-grade alternatives . While the unlabeled analyte 15-Keto Limaprost is typically supplied at 95% purity, its use as an internal standard is analytically invalid due to its identical mass to the target metabolite . This high isotopic purity of 15-Keto Limaprost-d3 is essential for achieving the low limits of quantification (LLOQ) required in clinical studies, where Limaprost plasma concentrations can be as low as 0.1 pg/mL [2].
| Evidence Dimension | Purity and analytical fitness for purpose |
|---|---|
| Target Compound Data | ≥99% purity for deuterated forms (d1-d3) |
| Comparator Or Baseline | Unlabeled 15-Keto Limaprost at 95% purity; chemically identical to target analyte, unusable as internal standard |
| Quantified Difference | Minimum 4% higher purity for the deuterated form, but fundamentally different analytical utility (valid vs. invalid internal standard) |
| Conditions | Specification from vendor technical datasheets and regulatory guidance on internal standard use |
Why This Matters
Procurement of a high isotopic purity standard is non-negotiable for laboratories developing or validating LC-MS/MS methods for 15-Keto Limaprost to ensure compliance with bioanalytical method validation guidelines.
- [1] Komaba, J., Masuda, Y., Hashimoto, Y., Nago, S., Takamoto, M., Shibakawa, K., ... & Miyata, Y. (2007). Ultra sensitive determination of limaprost, a prostaglandin E1 analogue, in human plasma using on-line two-dimensional reversed-phase liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 852(1-2), 590-597. View Source
- [2] Kang, J. S., et al. (2010). Pharmacokinetic Characteristics of a Vasodilatory and Antiplatelet Agent, Limaprost Alfadex, in the Healthy Korean Volunteers. Clinical and Applied Thrombosis/Hemostasis, 16(3), 326-333. View Source
